molecular formula C5H5NOS B1269734 3-Aminothiophene-2-carbaldehyde CAS No. 56489-01-1

3-Aminothiophene-2-carbaldehyde

Cat. No.: B1269734
CAS No.: 56489-01-1
M. Wt: 127.17 g/mol
InChI Key: TUNKHKHXIIAGRW-UHFFFAOYSA-N
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Description

3-Aminothiophene-2-carbaldehyde is a heterocyclic compound with the molecular formula C5H5NOS. It features a thiophene ring, which is a five-membered ring containing one sulfur atom. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry and material science.

Chemical Reactions Analysis

Types of Reactions: 3-Aminothiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the thiophene ring.

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Mechanism of Action

The mechanism of action of 3-Aminothiophene-2-carbaldehyde involves its interaction with various molecular targets. In medicinal chemistry, it is known to inhibit specific enzymes and receptors, leading to its therapeutic effects. For example, it can act as a voltage-gated sodium channel blocker, which is crucial in its role as a dental anesthetic .

Comparison with Similar Compounds

Uniqueness: 3-Aminothiophene-2-carbaldehyde is unique due to its aldehyde functional group, which allows for a broader range of chemical reactions and applications compared to its analogs. Its ability to undergo various substitutions and its role in synthesizing complex molecules make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

3-aminothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c6-4-1-2-8-5(4)3-7/h1-3H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNKHKHXIIAGRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355991
Record name 3-aminothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56489-01-1
Record name 3-Amino-2-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56489-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-aminothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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